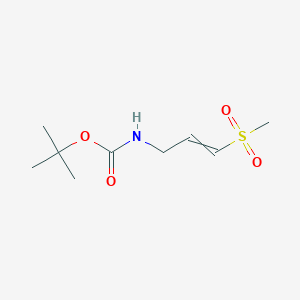
tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate: is a compound that features a tert-butyl carbamate group and a methanesulfonylprop-2-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) as a base and an alkyl halide as the alkylating agent. The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Products with oxidized sulfonyl groups.
Reduction: Products with reduced sulfonyl groups.
Substitution: Products with substituted nucleophiles replacing the methanesulfonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamate-protected amines in biological systems .
Medicine: It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis .
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is exploited in peptide synthesis and other organic transformations .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in mass spectrometric analysis and as a protected amine.
tert-Butyl N-hydroxycarbamate: Used in Diels-Alder reactions and as a protecting group.
Uniqueness: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate is unique due to the presence of the methanesulfonylprop-2-en-1-yl moiety, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .
Eigenschaften
Molekularformel |
C9H17NO4S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
tert-butyl N-(3-methylsulfonylprop-2-enyl)carbamate |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
DFXMOFQFGNFDGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC=CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
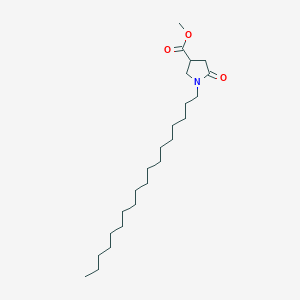
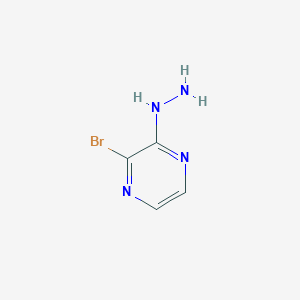
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)
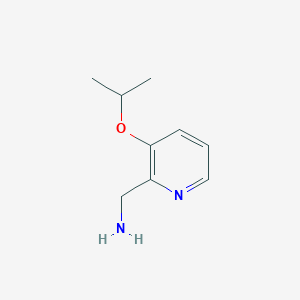
![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
![1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12514804.png)

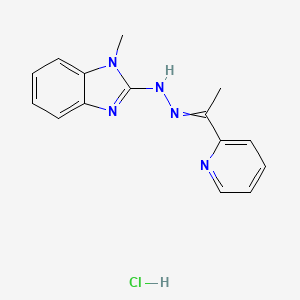
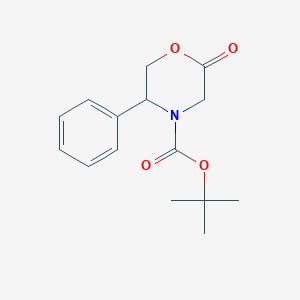
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)
